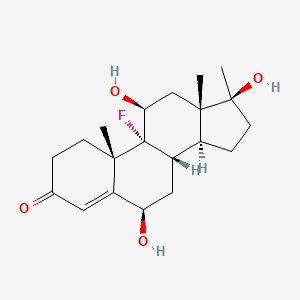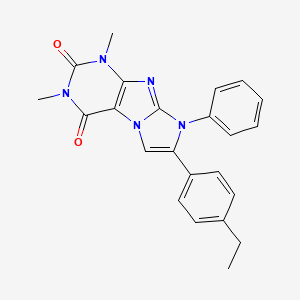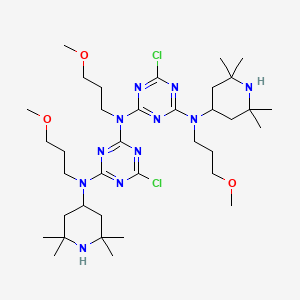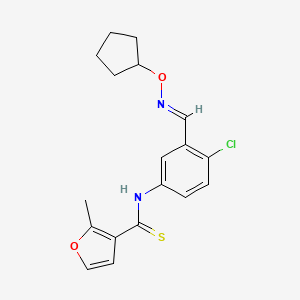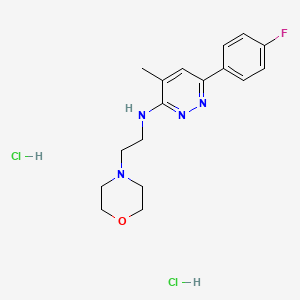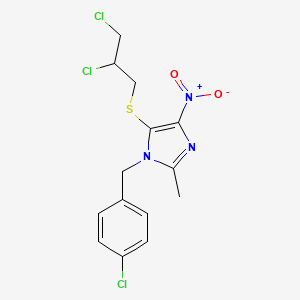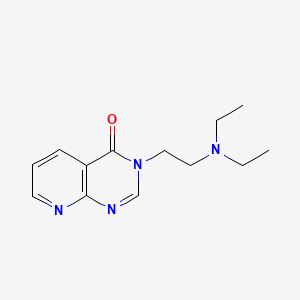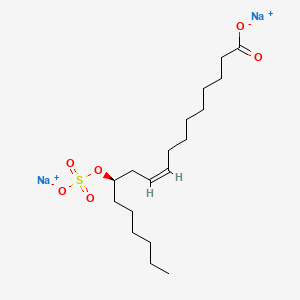
Sodium hydrogen (R)-12-(sulphooxy)oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hydrogen ®-12-(sulphooxy)oleate is a chemical compound known for its surfactant properties. It is derived from oleic acid, a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. This compound is particularly notable for its applications in the oil and gas industry, where it is used to reduce the interfacial tension between oil and water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium hydrogen ®-12-(sulphooxy)oleate typically involves the sulfonation of oleic acid followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and the use of catalysts to ensure the efficient conversion of oleic acid to the desired sulphooxy derivative.
Industrial Production Methods: In industrial settings, the production of sodium hydrogen ®-12-(sulphooxy)oleate is carried out in large reactors where oleic acid is first sulfonated using sulfur trioxide or chlorosulfonic acid. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the final product. This process is optimized to achieve high yields and purity, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: Sodium hydrogen ®-12-(sulphooxy)oleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulphooxy group to a hydroxyl group.
Substitution: The sulphooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Compounds with different functional groups replacing the sulphooxy group.
Scientific Research Applications
Sodium hydrogen ®-12-(sulphooxy)oleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential in drug delivery systems, particularly in enhancing the bioavailability of hydrophobic drugs.
Industry: Widely used in the oil and gas industry for enhanced oil recovery and as a component in drilling fluids to reduce interfacial tension and improve fluid properties.
Mechanism of Action
The mechanism of action of sodium hydrogen ®-12-(sulphooxy)oleate primarily involves its surfactant properties. It reduces the interfacial tension between oil and water, facilitating the formation of emulsions. This property is particularly useful in enhanced oil recovery, where it helps in mobilizing trapped oil in reservoirs. The compound interacts with the oil-water interface, altering the surface properties and allowing for more efficient oil displacement.
Comparison with Similar Compounds
Sodium Oleate: Another surfactant derived from oleic acid, but without the sulphooxy group.
Sodium Dodecyl Sulfate: A widely used surfactant with a similar sulfonate group but a different hydrocarbon chain.
Sodium Lauryl Sulfate: Similar in structure but with a shorter hydrocarbon chain compared to sodium hydrogen ®-12-(sulphooxy)oleate.
Uniqueness: Sodium hydrogen ®-12-(sulphooxy)oleate is unique due to its specific structure, which combines the properties of oleic acid with a sulphooxy group. This combination provides enhanced surfactant properties, making it particularly effective in reducing interfacial tension and improving emulsification. Its specific structure also allows for unique interactions with biological membranes and other hydrophobic surfaces, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
61702-68-9 |
|---|---|
Molecular Formula |
C18H32Na2O6S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
disodium;(Z,12R)-12-sulfonatooxyoctadec-9-enoate |
InChI |
InChI=1S/C18H34O6S.2Na/c1-2-3-4-11-14-17(24-25(21,22)23)15-12-9-7-5-6-8-10-13-16-18(19)20;;/h9,12,17H,2-8,10-11,13-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2/b12-9-;;/t17-;;/m1../s1 |
InChI Key |
CEYMAQXEHXAQEP-GKKIQAINSA-L |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Related CAS |
29704-46-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B12751059.png)


